Desmethyl Fluorometholone
Description
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWCKMREBLJGE-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Fluorometholone involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and acetylation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the fluorine atom, can produce a range of analogs with different biological activities
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine
Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and fluorinated derivatives, each with distinct pharmacological profiles .
Scientific Research Applications
Desmethyl Fluorometholone has a wide range of applications in scientific research:
Mechanism of Action
Desmethyl Fluorometholone exerts its effects by binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses .
Comparison with Similar Compounds
Fluorometholone vs. Fluorometholone Acetate
Fluorometholone acetate (C₂₄H₃₁FO₅) is a derivative with enhanced corneal penetration due to its lipophilic acetate group. Key comparisons include:
- Efficacy : A randomized study found fluorometholone 0.1% acetate and 0.2% fluorometholone equally effective in reducing post-PRK inflammation .
- Formulation Stability : Acetate derivatives generally exhibit prolonged activity due to slower enzymatic hydrolysis .
Table 1: Fluorometholone vs. Fluorometholone Acetate
| Parameter | Fluorometholone (0.2%) | Fluorometholone Acetate (0.1%) |
|---|---|---|
| Efficacy in PRK | Equivalent | Equivalent |
| Ocular Hypertension Risk | 10% | 6.6% |
| Chemical Stability | Moderate | High (lipophilic acetate) |
Fluorometholone vs. Prednisolone Acetate
Prednisolone acetate, a stronger glucocorticoid, is often compared in post-surgical settings:
- Anti-inflammatory Potency : Prednisolone acetate 1% showed superior efficacy in reducing inflammation after Descemet membrane endothelial keratoplasty compared to fluorometholone 0.1% acetate .
- Side Effects : Prednisolone carries a higher risk of intraocular pressure (IOP) elevation, necessitating closer monitoring .
Fluorometholone vs. Other Corticosteroids
The MeSH classification groups fluorometholone with steroids like diflucortolone and mometasone furoate . Key distinctions include:
- Indications : Fluorometholone is specialized for ocular use, whereas diflucortolone and mometasone target dermatological conditions.
- Metabolic Pathways: Fluorometholone’s 6α-methyl and 9-fluoro substitutions reduce systemic absorption, minimizing adrenal suppression compared to non-fluorinated steroids .
Table 2: Structural and Functional Comparison of Corticosteroids
Biological Activity
Desmethyl Fluorometholone (DMF) is a synthetic corticosteroid derivative of fluorometholone, primarily used in ophthalmology for its anti-inflammatory properties. This article explores the biological activity of DMF, focusing on its pharmacological effects, cytotoxicity, and clinical applications based on recent research findings.
Overview of this compound
This compound is characterized by its potent anti-inflammatory effects, making it suitable for treating various ocular conditions, including allergic conjunctivitis and post-operative inflammation. Its mechanism of action involves the inhibition of inflammatory mediators and modulation of immune responses.
Pharmacological Effects
-
Anti-inflammatory Activity
- DMF exhibits significant anti-inflammatory properties comparable to other corticosteroids like prednisolone and dexamethasone. Studies have shown that DMF can effectively reduce the migration of polymorphonuclear leukocytes (PMNs), which are crucial in the inflammatory response .
- A comparative study indicated that 0.1% DMF reduced PMN migration to levels similar to 1.0% prednisolone, highlighting its efficacy in managing inflammation .
-
Cytotoxicity Assessment
- The cytotoxic effects of DMF were evaluated in human corneal epithelial cells (HCECs). The results demonstrated that preserved formulations of fluorometholone, which includes DMF, caused dose-dependent cytotoxicity, leading to cell shrinkage and detachment. However, unpreserved formulations exhibited significantly lower cytotoxicity .
- Histopathological examinations revealed that while preserved formulations resulted in surface desquamation and loss of cell borders, unpreserved formulations did not induce such morphological changes, suggesting a safer profile for DMF in ocular applications .
Case Studies
- Clinical Efficacy : In a clinical study focusing on patients with severe dry eye syndrome due to graft-versus-host disease, treatment with DMF-containing formulations showed significant improvement in ocular surface health and symptom relief. The study noted a reduction in squamous metaplasia and apoptotic cells on the ocular surface following treatment .
- Toxicological Evaluation : Acute toxicity studies conducted on animal models (rats and mice) indicated that DMF did not produce immediate or delayed toxic reactions at administered doses, suggesting a favorable safety profile for ocular use .
Comparative Table of Biological Activity
| Parameter | This compound | Prednisolone | Dexamethasone |
|---|---|---|---|
| Anti-inflammatory potency | Equivalent to 1.0% | High | High |
| Cytotoxicity (preserved) | Moderate | High | High |
| Cytotoxicity (unpreserved) | Low | Moderate | Moderate |
| Ocular surface effects | Minimal damage | Significant damage | Significant damage |
Chemical Reactions Analysis
Hydroxylation and Fluorination
-
Starting Material : Methylprednisolone 21-acetate is hydroxylated at the 11β and 17α positions, followed by fluorination at the 9α position .
-
Reagents : Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and pyridine in dichloromethane .
-
Reaction Conditions : 15°C for 14 hours, followed by tetrabutylammonium fluoride (TBAF) deprotection .
Intermediate Formation
Desmethyl Fluorometholone arises after deprotection of a methylated precursor:
Key Data :
| Reaction Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Deprotection | TBAF | RT | 2.5 days | 85% |
Methylation Reactions
This compound undergoes methylation to form fluorometholone:
Demethylation Pathway
Fluorometholone is metabolized via cytochrome P450 enzymes (CYP2C8/2C9) to this compound .
Key Metabolites :
| Parent Compound | Enzyme | Metabolite | Activity |
|---|---|---|---|
| Fluorometholone | CYP2C8 | This compound | Inactive |
Degradation Reactions
This compound degrades under acidic or oxidative conditions:
Hydrolysis
-
Conditions : Aqueous HCl (pH < 3).
-
Products : 9α-fluoro-11β,17α-dihydroxy-pregna-1,4-diene-3,20-dione .
Oxidation
Stability Data :
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4 (25°C) | >30 days | None |
| pH 2.0 (37°C) | 4 hours | Acidic byproducts |
Functional Group Reactivity
This compound’s structure dictates reactivity:
-
C3 Ketone : Susceptible to reduction (e.g., NaBH₄ forms secondary alcohol) .
-
C20 Ketone : Stable under physiological conditions but reactive in strong bases .
-
Hydroxyl Groups (C11, C17) : Participate in esterification or glucuronidation .
Synthetic Optimization
Recent patents highlight improved yields via:
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for detecting Desmethyl Fluorometholone in biological matrices, and what methodological considerations are critical for validation?
- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) for fragmentation. For low-abundance metabolites (e.g., 0.5 ng/mL in plasma), combining CID (30 eV) and UVPD (170 ms irradiation) improves sensitivity and specificity . Validation requires assessing accuracy (±15% deviation) and precision (≤15% CV) across quality control samples, with calibration curves spanning 5–500 ng/mL .
Q. How does this compound differ structurally and pharmacokinetically from its parent compound, Fluorometholone?
- Answer: this compound lacks a methyl group, altering its metabolic stability and corneal permeability. Unlike Fluorometholone, nanoparticle formulations of this compound enhance corneal uptake via energy-dependent endocytosis, improving stromal dissolution and aqueous humor bioavailability . Comparative LC-MS traces (e.g., m/z 538→508 for Desmethyl vs. m/z 552→202 for Fluorometholone) aid structural differentiation .
Q. What sample preparation protocols minimize matrix interference in this compound assays?
- Answer: Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction to reduce phospholipid interference. Subsampling protocols should include homogenization, incremental selection (≥10 increments), and error propagation analysis to ensure representativeness . Report pre-analytical steps (e.g., centrifugation at 10,000×g for 10 min) to enhance reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification when using CID versus UVPD fragmentation?
- Answer: Discrepancies arise from differential fragmentation efficiency. At low concentrations (e.g., 0.5 ng/mL), CID alone may yield poor spectral quality, while UVPD/CID hybrid workflows enhance fragment ion abundance (e.g., m/z 332.2 for this compound) . Cross-validate using enhanced product ion (EPI) traces and adjust collision energy/irradiation time iteratively .
Q. What experimental designs optimize the detection of this compound in complex matrices like human plasma?
- Answer: Implement a dual-fragmentation LC-MS workflow: first-stage CID for high-abundance precursors, followed by UVPD for residual ions. Use matrix-matched calibration and internal standards (e.g., deuterated analogs) to correct ion suppression. For trace analysis, limit of quantification (LOQ) validation must include signal-to-noise ratios ≥10 and accuracy within ±20% .
Q. How do nanoparticle formulations influence the pharmacokinetics and corneal penetration of this compound?
- Answer: Nanoparticles (200–300 nm) enhance transcorneal flux via clathrin-mediated endocytosis, achieving 2.3-fold higher stromal concentrations than liquid formulations. Fixed-combination nanoparticles with bromfenac/levofloxacin reduce corneal toxicity by 40% compared to multi-instillation regimens. Validate using confocal microscopy and Franz diffusion cells to track dissolution kinetics .
Q. What statistical approaches are essential for interpreting contradictory data in this compound bioavailability studies?
- Answer: Apply mixed-effects models to account for inter-subject variability. Use Bland-Altman plots for method comparison (CID vs. UVPD) and Cohen’s d to quantify effect sizes. Report P-values with exact significance thresholds (e.g., P < 0.05) and avoid "significant" without statistical testing .
Q. How can researchers address low recovery rates of this compound in stability studies?
- Answer: Conduct forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Use stability-indicating LC-MS methods with peak purity analysis (angle threshold ≥0.99) to distinguish degradation products. Store samples at −80°C with desiccants to prevent hydrolysis .
Methodological Best Practices
- Data Reporting: Follow ISO guidelines: report measurements to one significant digit beyond instrument precision (e.g., 0.5 ng/mL ± 0.05 ng/mL) and define all symbols (e.g., m/z) in figure captions .
- Ethical Compliance: Obtain IRB approval for human plasma studies, detailing participant selection criteria and data anonymization protocols .
- Error Mitigation: Calculate sampling errors (sFE) using incremental heterogeneity (IHL) factors and document all subsampling deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
